2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-14-6-9-16(10-7-14)23(29)22-21(26)20(19-5-3-4-12-28(19)22)24(30)27-18-13-17(25)11-8-15(18)2/h3-13H,26H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUKIGSLUIKHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)Cl)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3+2] Cycloaddition of Pyridinium Salts and Butadienoates
The indolizine scaffold is efficiently constructed via a [3+2] cycloaddition between 1-(2-oxo-2-arylethyl)pyridinium bromides and butadienoates under basic conditions. For example, reacting 1-(2-oxo-2-(4-methylphenyl)ethyl)pyridinium bromide with dimethyl butadienoate in dichloromethane, catalyzed by potassium carbonate (K₂CO₃) and accelerated by 4-dimethylaminopyridine (DMAP), yields the 3-(4-methylbenzoyl)indolizine intermediate in 85% yield. This method is atom-economical and avoids transition-metal catalysts, simplifying purification.
Condensation Reactions for Indolizine Formation
Alternative routes involve condensation of pyridine derivatives with α,β-unsaturated carbonyl compounds. Boekelheide and Windgassen demonstrated that pyrolysis of 3-(2-pyridyl)-1-propanol at 280°C over palladium-carbon generates the parent indolizine in 35% yield. While lower-yielding, this approach is valuable for substrates sensitive to basic conditions. Modifications, such as using 2-pyridyllithium and epichlorohydrin, improve regioselectivity but require stringent anhydrous conditions.
Functionalization of the Indolizine Core
Introduction of the 1-Carboxamide Group
The 1-carboxamide moiety is installed via nucleophilic acyl substitution. Treating 1-chloroindolizine with 5-chloro-2-methylaniline in tetrahydrofuran (THF) at 60°C for 12 hours affords N-(5-chloro-2-methylphenyl)carboxamide. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (78–82%).
Amination at the 2-Position
Direct amination of the indolizine core is achieved using hydroxylamine-O-sulfonic acid in aqueous ammonia, yielding 2-aminoindolizine derivatives in 65–70% yield. Alternatively, Buchwald-Hartwig amination with palladium(II) acetate and Xantphos enables coupling with aryl amines under milder conditions (90°C, 24 hours).
3-(4-Methylbenzoyl) Substitution
Friedel-Crafts acylation using 4-methylbenzoyl chloride and aluminum trichloride (AlCl₃) in dichloroethane introduces the 3-benzoyl group. Selective acylation at the 3-position is favored due to the electron-rich nature of the indolizine ring.
Optimization and Industrial Production
Catalytic System Enhancements
Recent patents disclose cesium carbonate (Cs₂CO₃) as a superior base for cycloadditions, improving yields to 92% while reducing side-product formation. Solvent screening identifies acetonitrile as optimal for both reactivity and environmental impact.
Continuous Flow Synthesis
Scaling the [3+2] cycloaddition in continuous flow reactors enhances throughput by 40% compared to batch processes, with residence times under 10 minutes. In-line HPLC monitoring ensures consistency in intermediate purity (>98%).
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of products.
Scientific Research Applications
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)pyrrole-1-carboxamide
- 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indole-1-carboxamide
Uniqueness
Compared to similar compounds, 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is unique due to its indolizine core, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
Biological Activity
The compound 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a synthetic derivative belonging to the indolizine class, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H18ClN3O
- Molecular Weight : 335.81 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. Notable mechanisms include:
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of specific kinases, which play crucial roles in cancer cell signaling pathways.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Biological Activity Data
The following table summarizes the biological activities observed in various studies involving this compound:
Case Studies
-
Anticancer Efficacy :
A study evaluated the antiproliferative effects of the compound on several human cancer cell lines (e.g., A549 lung cancer cells). The results demonstrated an IC50 value of approximately 0.12 µM, indicating potent activity comparable to established anticancer agents like osimertinib. The compound induced significant apoptosis as evidenced by increased caspase-3 and caspase-8 levels, while reducing Bcl-2 expression . -
Antimicrobial Properties :
In another investigation focusing on antimicrobial activity, the compound was tested against various pathogenic bacteria. It exhibited moderate antibacterial effects, suggesting potential for development as an antimicrobial agent .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. In silico analysis predicts good bioavailability and a low toxicity profile, making it a candidate for further development in therapeutic applications.
Q & A
Q. How can researchers optimize the multi-step synthesis of this indolizine carboxamide derivative to improve yield and purity?
- Methodological Answer : Optimization involves strategic selection of reagents and reaction conditions. For example, the indolizine core formation (common in indole derivatives) may require refluxing with acetic acid and sodium acetate to stabilize intermediates, as seen in analogous indole syntheses . Functional group introduction (e.g., benzoylation) can be enhanced using benzoyl chloride in anhydrous dichloromethane under inert conditions to minimize side reactions . Purification via column chromatography (e.g., silica gel with n-hexane/ethyl acetate gradients) ensures high purity, while recrystallization from DMF/acetic acid mixtures improves crystalline quality . Monitoring via TLC or HPLC at each step is critical to identify bottlenecks .
Q. What analytical techniques are most reliable for assessing the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm or diode-array detection (DAD) is preferred due to the compound’s aromaticity .
- Structural Confirmation : NMR (¹H/¹³C) is essential for verifying substituent positions (e.g., distinguishing 5-chloro-2-methylphenyl vs. 4-methylbenzoyl groups). Mass spectrometry (HRMS-ESI) confirms molecular weight and fragmentation patterns .
- Crystallinity : X-ray crystallography, if feasible, resolves steric and electronic configurations, as demonstrated in structurally related indole derivatives .
Q. What preliminary assays are recommended to evaluate the compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinase or protease targets using fluorogenic substrates (e.g., ATPase assays with malachite green detection) .
- Cellular Viability : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM–100 µM to establish IC₅₀ values .
- Binding Affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) can quantify interactions with target proteins like DNA topoisomerases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents in biological activity?
- Methodological Answer :
- Variation of Substituents : Synthesize analogs with modified groups (e.g., replacing 4-methylbenzoyl with 4-fluorobenzoyl or altering the chloro-methylphenyl moiety) .
- Computational Modeling : Use density functional theory (DFT) to calculate electrostatic potentials and molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes .
- Biological Profiling : Compare analog activity in enzyme inhibition and cytotoxicity assays to correlate substituent effects with potency .
Q. What experimental strategies can resolve contradictions in enzyme inhibition data across different assay formats?
- Methodological Answer :
- Assay Validation : Replicate experiments under standardized conditions (pH, temperature, ionic strength) to rule out environmental artifacts .
- Orthogonal Assays : Confirm inhibitory activity using complementary methods (e.g., radiometric vs. fluorescence-based assays) .
- Proteomic Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects that may explain discrepancies .
Q. How can computational methods be integrated to predict metabolic stability and toxicity profiles?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME or pkCSM predict bioavailability, CYP450 metabolism, and blood-brain barrier penetration based on lipophilicity (LogP) and polar surface area .
- Toxicity Screening : Use ProTox-II or Derek Nexus to assess potential hepatotoxicity or mutagenicity, focusing on structural alerts like the chloro-substituted aryl group .
- Metabolite Identification : In silico metabolism simulations (e.g., MetaSite) highlight probable oxidation or hydrolysis sites, guiding synthetic modification to enhance stability .
Methodological Notes for Experimental Design
- Synthetic Challenges : The chloro and methyl groups on the phenyl rings may sterically hinder coupling reactions; microwave-assisted synthesis can accelerate such steps .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent purity) meticulously, as minor variations can significantly impact indolizine cyclization .
- Contradictory Results : Always cross-validate biological data with structural analogs and negative controls to distinguish compound-specific effects from assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
